Nicotinamide Riboside Triflate
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWRNTDQENDMQK-IVOJBTPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462505 | |
| Record name | Ribosylnicotinamide Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445489-49-6 | |
| Record name | Ribosylnicotinamide Triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Investigations of Nicotinamide Riboside Triflate
Advanced Synthetic Routes to Nicotinamide (B372718) Riboside Triflate
The synthesis of β-Nicotinamide Riboside (β-NR) is challenging due to the labile nature of its glycosidic bond. beilstein-journals.org Most synthetic strategies can be categorized into two main approaches: the glycosylation of a nicotinamide (or derivative) with a ribose derivative, or the condensation of a pyridinium (B92312) salt with a ribofuranosylamine derivative (the Zincke reaction). beilstein-journals.orgmdpi.com The former approach, particularly methods employing Friedel–Crafts catalysts, has seen the most development for efficiency and stereoselectivity. mdpi.combeilstein-journals.org
Glycosylation Reactions and Stereochemical Control
Glycosylation, the formation of the N-glycosidic bond between nicotinamide and ribose, is the cornerstone of NR synthesis. Achieving high stereoselectivity for the biologically active β-anomer is a primary objective. beilstein-journals.org The stereochemical outcome is influenced by the starting materials, catalysts, solvents, and temperature. beilstein-journals.org
Modern, efficient syntheses of Nicotinamide Riboside Triflate often utilize peracylated ribofuranoses, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, as the ribose donor. beilstein-journals.orgnih.gov Instead of using nicotinamide directly in the initial coupling step, derivatives like ethyl nicotinate (B505614) are frequently employed. nih.govnih.gov
A highly effective method involves the coupling of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose with ethyl nicotinate, mediated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.govnih.govresearchgate.net This reaction, typically conducted in a solvent like dichloromethane, serves as the first step in a two-step procedure to produce β-NR. nih.govnih.govnih.gov The use of silylated nicotinamide derivatives in conjunction with TMSOTf has also been shown to be an efficient strategy for producing the β-anomer scaffold. nih.gov
The selective synthesis of the β-anomer is critical, as it is the form relevant to biological systems. beilstein-journals.org The use of TMSOTf as a Lewis acid catalyst with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose leads to a highly stereoselective reaction, yielding almost exclusively the β-isomer. nih.govnih.govresearchgate.net
This high degree of stereocontrol is attributed to the "neighboring group participation" of the acetyl group at the C2' position of the ribose sugar. mdpi.comresearchgate.net The TMSOTf catalyst activates the peracetylated ribose, leading to the formation of a cationic cis-1,2-acyloxonium-sugar intermediate. nih.govnih.govresearchgate.net This stable intermediate sterically hinders the α-face of the ribose ring, forcing the incoming nucleophile (the nicotinamide derivative) to attack from the β-face, resulting in the predominant formation of the β-anomer. nih.govmdpi.comnih.gov
Triflate Salt Formation and Intermediate Derivatization
In syntheses mediated by TMSOTf, the triflate anion (CF₃SO₃⁻) is directly incorporated as the counterion, forming a triflate salt of the glycosylated intermediate. google.comnih.gov When 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose is coupled with ethyl nicotinate, the resulting intermediate is ethyl nicotinate 2',3',5'-tri-O-acetylriboside triflate. nih.govnih.gov
Comparison of Chemical Synthesis Strategies
Several strategies exist for the synthesis of nicotinamide riboside, each with distinct advantages and disadvantages.
| Strategy | Ribose Source | Nicotinamide Source | Catalyst/Promoter | Stereoselectivity (β:α) | Key Features & Drawbacks |
| TMSOTf-Mediated (Sauve) | 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose | Ethyl Nicotinate | TMSOTf | >95:5 (Essentially complete β) nih.govnih.gov | High yield and stereoselectivity; two-step, one-pot potential. nih.govnih.gov |
| Vorbrüggen Glycosylation | Peracylated Ribofuranose | Silylated Nicotinamide | TMSOTf | High β-selectivity nih.gov | Requires pre-silylation of the base; good yields and stereocontrol. |
| Halo Sugar Route | 2,3,5-tri-O-acyl-D-ribofuranosyl halides | Nicotinamide | None (direct condensation) | Variable (e.g., 4:1 to 6:4) beilstein-journals.org | Historically significant; often results in anomeric mixtures requiring purification. beilstein-journals.orgmdpi.com |
| Zincke Reaction | D-ribofuranosylamine derivatives | N-(2,4-dinitrophenyl)-3-carbamoylpyridinium salt | Base | Not widely reported for NR | Less common approach for NR synthesis. beilstein-journals.orgmdpi.com |
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods provide an alternative route, particularly for producing isotopically labeled Nicotinamide Riboside for metabolic studies. medkoo.comnih.gov These approaches combine chemical synthesis with enzymatic transformations.
One prominent method involves the enzymatic degradation of NAD+. beilstein-journals.orgnih.gov For instance, isotopically labeled NAD+ can be synthesized and then treated with enzymes. nih.govnih.gov A common sequence involves using snake venom phosphodiesterase to cleave NAD+ into nicotinamide mononucleotide (NMN), followed by treatment with an enzyme like alkaline phosphatase or prostatic monoesterase to remove the 5'-phosphate group, yielding NR. nih.govbeilstein-journals.org This "base exchange" and degradation methodology allows for the specific incorporation of isotopic labels into either the ribose or nicotinamide portions of the molecule, which is invaluable for tracking its metabolic fate. nih.govnih.govrsc.org While highly specific, these enzymatic methods are generally not used for large-scale production compared to total chemical synthesis. nih.gov
Analytical Characterization and Purity Assessment
The rigorous characterization and purity assessment of this compound are essential for its application in research settings. This involves a combination of chromatographic and spectroscopic techniques to ensure the identity, purity, and concentration of the material.
Chromatographic Purification Techniques for Research-Grade Material
The purification of research-grade this compound predominantly relies on reversed-phase high-performance liquid chromatography (HPLC). nih.govnih.gov Following synthesis, the crude product is often purified using a C18 column. nih.govnih.gov This technique separates the target compound from unreacted starting materials and side products.
A typical method involves loading the crude material dissolved in water onto an octadecyl-functionalized silica (B1680970) gel column. nih.gov The elution process then proceeds with water, and the collected fractions are assayed by HPLC to identify those containing the purified β-Nicotinamide Riboside Triflate. nih.gov The reaction progress itself is also monitored by HPLC, using a Reverse Phase (RP) C18 column to track the formation of the desired product against potential side products. nih.gov Due to the compound's sensitivity to both hydrolysis and oxidation, immediate purification by HPLC after synthesis is often recommended. nih.gov
| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
| Preparative Chromatography | Octadecyl-functionalized silica gel (C18) | Water | Purification of crude product nih.govnih.gov |
| Analytical HPLC | Reverse Phase C18 | 0.1% Trifluoroacetic Acid (TFA) | Monitoring reaction progress and assaying fraction purity nih.gov |
Spectroscopic and Mass Spectrometric Identification for Research Purity
To confirm the chemical identity and assess the purity of this compound, a suite of spectroscopic and spectrometric methods is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H NMR) and carbon (¹³C NMR) spectroscopy are fundamental for elucidating the molecular structure. nih.govnih.gov These techniques confirm the presence and connectivity of the nicotinamide and ribose moieties.
Mass Spectrometry (MS) : Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. rsc.org High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement, further validating the elemental composition. researchgate.net
Infrared (IR) Spectroscopy : Fourier Transform Infrared Spectroscopy (FTIR) may be used to identify the functional groups present in the molecule. google.com
Optical Rotation : This technique is used to confirm the specific stereochemistry of the molecule, an important factor for biologically active compounds. caymanchem.com
A certificate of analysis for a related deuterated standard demonstrates a purity of 97.6% as determined by HPLC, with identity confirmed by NMR, Mass Spectrometry, and IR spectroscopy. caymanchem.com
| Analytical Method | Information Provided |
| ¹H and ¹³C NMR | Molecular structure and connectivity nih.govnih.gov |
| LC-MS / HRMS | Molecular weight and elemental composition rsc.orgresearchgate.net |
| FTIR | Presence of functional groups google.com |
| HPLC | Purity assessment nih.govcaymanchem.com |
| Optical Rotation | Stereochemical confirmation caymanchem.com |
Application of Isotopic Internal Standards for Quantification in Research Models
In analytical and pharmacokinetic research, accurate quantification of nicotinamide riboside in biological samples is critical. veeprho.com To achieve this, stable isotope-labeled analogs of the compound are used as internal standards in methods like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.com
Nicotinamide Riboside-d4 Triflate is a deuterium-labeled version of the compound specifically designed for this purpose. veeprho.comcaymanchem.com By introducing a known quantity of this heavier isotopic standard into a sample, variations in sample preparation and instrument response can be normalized. veeprho.com This improves the accuracy and precision of the quantification of the unlabeled nicotinamide riboside. veeprho.com This internal standard is intended for use in research applications such as therapeutic drug monitoring and metabolic studies. veeprho.comcaymanchem.comglpbio.com
Stability and Reactivity Studies of the Triflate Salt
The utility of this compound in research is influenced by its chemical stability, particularly the lability of the glycosidic bond connecting the nicotinamide and ribose units.
Hydrolytic Stability Considerations in Aqueous Solutions
Nicotinamide riboside is known for its instability in aqueous solutions. chemicalbook.comnih.gov The molecule is susceptible to hydrolysis, which involves the cleavage of the N-glycosidic bond. chemicalbook.comnih.gov This degradation is a key challenge, particularly for applications in high-water-activity environments like ready-to-drink beverages. chemicalbook.comnih.gov
The degradation process yields nicotinamide and D-ribose as the primary products. nih.gov Studies on the chloride salt of nicotinamide riboside, which shares the same cation, show that this hydrolysis is catalyzed by base and accelerated by increased temperature. foodandnutritionresearch.net This intrinsic instability of the N-glycosidic bond must be considered when preparing and storing aqueous stock solutions of this compound for research purposes. foodandnutritionresearch.netresearchgate.net
Glycosidic Bond Lability in Nicotinamide Riboside Derivatives
The glycosidic bond in nicotinamide riboside is notably more labile compared to that in other nucleosides. nih.govnih.gov This inherent chemical reactivity presents challenges for the synthesis and handling of the compound. nih.gov
The lability arises because the positively charged pyridinium ring of the nicotinamide moiety acts as an excellent leaving group. mdpi.com This facilitates the nucleophilic attack at the anomeric carbon of the ribose sugar, leading to the cleavage of the glycosidic bond. mdpi.com This degradation pathway is particularly prominent under neutral and alkaline conditions. mdpi.com The inherent weakness of this bond is a central feature of the molecule's chemical profile and a critical consideration in its handling and experimental use. mdpi.com
Molecular and Cellular Mechanisms Regulated by Nicotinamide Riboside Triflate
NAD+ Biosynthetic Pathways and Metabolic Intermediates
The cellular pool of NAD+ is maintained through a dynamic balance of synthesis and consumption. Nicotinamide (B372718) Riboside Triflate contributes to this pool primarily through the NAD+ salvage pathways, which recycle NAD+ precursors to maintain cellular homeostasis.
Nicotinamide Riboside Kinase (NRK1/NRK2)-Dependent Phosphorylation to Nicotinamide Mononucleotide (NMN)
Upon cellular uptake, nicotinamide riboside is phosphorylated to nicotinamide mononucleotide (NMN) by the action of nicotinamide riboside kinases (NRKs). plos.org Mammals possess two isoforms of this enzyme, NRK1 and NRK2. embopress.org This phosphorylation is a critical and rate-limiting step in the conversion of exogenous NR to NAD+. qub.ac.ukresearchgate.net
The two NRK isoenzymes exhibit distinct tissue expression patterns and substrate affinities. NRK1 is more ubiquitously expressed, with high levels in the liver and kidney, while NRK2 expression is more restricted, with notable presence in skeletal and cardiac muscle. nih.govnih.gov Both enzymes utilize ATP to catalyze the transfer of a phosphate (B84403) group to nicotinamide riboside, forming NMN. nih.gov Studies have shown that the overexpression of NRK1 or NRK2 is sufficient to significantly increase NAD+ levels in cells treated with nicotinamide riboside, underscoring the pivotal role of these kinases in this biosynthetic pathway. researchgate.net
| Enzyme | Substrate | KM (mM) | kcat (s-1) | kcat/KM (s-1M-1) |
|---|---|---|---|---|
| NRK1 | NR + ATP | 0.088 | 0.6 | 6800 |
| NRK2 | NR + ATP | 0.19 | - | - |
Contribution to the Nicotinamide Salvage Pathway
The phosphorylation of nicotinamide riboside to NMN directly feeds into the nicotinamide salvage pathway. This pathway is the primary route for NAD+ synthesis in most mammalian tissues, recycling nicotinamide and related precursors that are generated from NAD+-consuming reactions. nih.govfrontiersin.org Once NMN is formed, it is adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form NAD+. nih.govresearchgate.net This final step completes the conversion of nicotinamide riboside into the essential coenzyme NAD+. The salvage pathway allows cells to efficiently reuse nicotinamide, thereby maintaining the necessary intracellular NAD+ concentrations for cellular functions. nih.gov
De Novo NAD+ Synthesis and Nicotinamide Riboside Triflate Cross-Talk
There is an intricate interplay between these pathways. For instance, the liver can synthesize NAD+ de novo and then export nicotinamide to other tissues, which then utilize the salvage pathway to generate their own NAD+. nih.govnih.gov The administration of nicotinamide riboside primarily boosts NAD+ levels through the salvage pathway. While direct cross-talk in the form of regulatory feedback from the NR pathway to the de novo pathway is not fully elucidated in mammals, the efficient replenishment of NAD+ pools by nicotinamide riboside can be seen as a complementary mechanism to the de novo synthesis, ensuring robust NAD+ homeostasis across different tissues and metabolic states.
Exploration of NRK-Independent Pathways to NAD+
While the NRK-dependent pathway is the primary route for the utilization of nicotinamide riboside, alternative, NRK-independent pathways have been identified. In yeast, nicotinamide riboside can be cleaved by nucleoside hydrolases and phosphorylases, such as Urh1 and Pnp1, into nicotinamide and a ribosyl product. plos.org The resulting nicotinamide can then enter the salvage pathway to be converted to NAD+. plos.org Mammalian cells possess homologs of these enzymes, suggesting a similar mechanism may exist. nih.gov
Furthermore, a reduced form of nicotinamide riboside (NRH) has been shown to be a potent NAD+ precursor that operates through an NRK1-independent pathway. This alternative route involves the phosphorylation of NRH by adenosine (B11128) kinase.
Enzymatic Interactions and Downstream Signaling
The increase in intracellular NAD+ concentration resulting from the metabolism of this compound has profound effects on the activity of various NAD+-dependent enzymes, most notably the sirtuins.
Sirtuin (SIRT1, SIRT2, SIRT3) Activation and Deacetylase Activity Modulation
Sirtuins are a family of NAD+-dependent deacetylases that play crucial roles in regulating a wide range of cellular processes, including metabolism, DNA repair, and stress responses. frontiersin.org Their activity is intrinsically linked to the availability of NAD+, which they consume as a co-substrate for their deacetylation reactions. nih.gov By increasing the intracellular NAD+ pool, this compound effectively enhances the activity of sirtuins. medchemexpress.com
SIRT1 , a nuclear and cytosolic sirtuin, is a key regulator of metabolic pathways. nih.gov Increased NAD+ levels promote SIRT1-mediated deacetylation of various transcription factors and cofactors, leading to improved mitochondrial function and metabolic health. researchgate.net The mechanism of SIRT1 activation involves NAD+ binding to the enzyme, which induces a conformational change that facilitates the binding of the acetylated substrate and subsequent deacetylation. nih.gov
SIRT2 is primarily located in the cytoplasm and is involved in the regulation of cell cycle and genomic stability. nih.gov The activity of SIRT2 is also dependent on NAD+ and can be enhanced by the NAD+ salvage pathway. frontiersin.org For instance, SIRT2 has been shown to deacetylate and thereby inhibit the NLRP3 inflammasome, reducing inflammation. frontiersin.org
SIRT3 is the major mitochondrial sirtuin and plays a critical role in regulating mitochondrial protein acetylation and function. nih.gov Nicotinamide riboside supplementation has been shown to specifically increase mitochondrial NAD+ levels, leading to the robust activation of SIRT3. nih.gov This results in the deacetylation of numerous mitochondrial proteins, including components of the electron transport chain and antioxidant enzymes. For example, this compound has been observed to reduce the acetylation status of Ndufa9, a subunit of complex I, and the antioxidant enzyme superoxide (B77818) dismutase 2 (SOD2), thereby enhancing their activity. medchemexpress.com
| Cell Line/Tissue | Treatment | Effect on NAD+ Levels | Downstream Effect |
|---|---|---|---|
| C2C12, Hepa1.6, HEK293 cells | This compound (1-1000 µM) | Concentration-dependent increase in intracellular and mitochondrial NAD+ | - |
| Mouse Model | Chronic this compound (400 mg/kg/day) | Increased plasma and intracellular NAD+ | Reduced acetylation of Ndufa9 and SOD2 |
Poly(ADP-Ribose) Polymerase (PARP) Activity and DNA Repair Mechanisms
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to DNA repair and the maintenance of genomic stability. nih.govmdpi.com These enzymes utilize NAD+ as a substrate to synthesize and transfer poly(ADP-ribose) (PAR) chains onto target proteins, a process that is critical for signaling and recruiting DNA repair machinery to sites of DNA damage. nih.govmdpi.com
By increasing the intracellular pool of NAD+, this compound can enhance the activity of PARPs, thereby supporting robust DNA repair mechanisms. nih.gov Under conditions of significant DNA damage, the demand for NAD+ by PARPs increases substantially, which can lead to a depletion of cellular NAD+ levels. frontiersin.org Supplementation with NAD+ precursors like nicotinamide riboside can counteract this depletion, ensuring that PARPs have an adequate supply of their substrate to function effectively. nih.govpugetsound.edu Research has indicated that maintaining NAD+ levels is crucial for preventing the accumulation of endogenous DNA damage and improving DNA repair capacity. nih.gov
The activity of PARP1, a key member of the PARP family, is particularly sensitive to NAD+ availability. mdpi.com In instances of extensive DNA damage, hyperactivation of PARP1 can lead to a significant decline in cellular NAD+ and ATP, potentially culminating in a form of cell death known as parthanatos. frontiersin.org By replenishing NAD+ pools, this compound can help to prevent this catastrophic depletion and support cell survival by enabling effective DNA repair.
| Cellular Process | Effect of Increased NAD+ via Nicotinamide Riboside | Key Enzyme(s) Involved | Reference |
|---|---|---|---|
| DNA Repair | Enhanced capacity to repair DNA damage | PARP1, PARP2, PARP3 | nih.gov |
| Genomic Stability | Maintenance of genomic integrity under stress | PARP1 | embopress.org |
| Cellular Response to DNA Damage | Sustained PARP activity without excessive NAD+ depletion | PARP1 | frontiersin.orgpugetsound.edu |
CD38 and NAD+ Glycohydrolase Modulation
CD38 is a transmembrane glycoprotein (B1211001) that functions as a primary NAD+ glycohydrolase (NADase) in mammalian cells, breaking down NAD+ into nicotinamide (NAM) and cyclic ADP-ribose (cADPR) or ADP-ribose. embopress.orgnih.govresearchgate.net As a major consumer of NAD+, the activity of CD38 significantly influences intracellular NAD+ homeostasis. nih.govnih.gov
Elevated expression and activity of CD38 are associated with a decline in NAD+ levels during aging and in various pathological conditions. nih.gov By boosting the synthesis of NAD+, this compound can counteract the NAD+-degrading activity of CD38. This helps to maintain a higher steady-state level of NAD+, thereby mitigating the negative consequences of increased CD38 activity. nih.gov
The interplay between NAD+ precursors and CD38 is crucial for cellular health. For instance, inflammatory signals can increase CD38 expression, leading to localized NAD+ depletion. nih.gov By providing a substrate for NAD+ synthesis, this compound can help to preserve NAD+ levels in the face of such challenges, thereby supporting the function of other NAD+-dependent enzymes like sirtuins and PARPs. nih.govnih.gov Inhibition or genetic deletion of CD38 has been shown to protect against conditions associated with impaired sirtuin activity, highlighting the importance of regulating this NADase. nih.gov
Other NAD+-Consuming Enzyme Systems and their Interaction
Besides PARPs and CD38, sirtuins are a major family of NAD+-dependent enzymes that play critical roles in metabolism, stress resistance, and longevity. restorativemedicine.org Sirtuins are protein deacetylases and ADP-ribosyltransferases that rely on NAD+ for their catalytic activity. restorativemedicine.org
There is a dynamic interplay and competition for the cellular NAD+ pool among PARPs, sirtuins, and CD38. embopress.orgnih.gov During times of cellular stress, such as DNA damage, the increased activity of PARPs can limit the NAD+ available for sirtuins. nih.gov Conversely, high levels of CD38 activity can deplete NAD+ and consequently inhibit the function of both sirtuins and PARPs. nih.gov
| Enzyme Family | Primary Function | Dependence on NAD+ | Interaction with other NAD+-Enzymes | Reference |
|---|---|---|---|---|
| PARPs | DNA repair, genomic stability | Substrate for ADP-ribosylation | Competes with sirtuins and CD38 for NAD+ | nih.govembopress.org |
| Sirtuins | Protein deacetylation, metabolic regulation, longevity | Required co-substrate | Activity is reduced by high PARP or CD38 activity | restorativemedicine.orgnih.gov |
| CD38/157 | NAD+ glycohydrolase, calcium signaling | Substrate for hydrolysis | Major regulator of cellular NAD+ levels, impacting PARP and sirtuin function | embopress.orgnih.gov |
Mitochondrial Function and Cellular Energetics
Mitochondria are central to cellular energy production and are highly dependent on a ready supply of NAD+. nih.gov this compound, by elevating NAD+ levels, has a profound impact on mitochondrial function and cellular energetics. caringsunshine.comcam.ac.uk
Enhancement of Mitochondrial Biogenesis and Oxidative Phosphorylation
Mitochondrial biogenesis, the process of generating new mitochondria, is crucial for maintaining a healthy mitochondrial population. cam.ac.uk Studies have shown that supplementation with nicotinamide riboside can improve muscle mitochondrial biogenesis. nih.govnih.gov This effect is often mediated through the activation of sirtuins, particularly SIRT1, which can deacetylate and activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.gov
Furthermore, NR has been observed to increase the expression of proteins involved in oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in mitochondria. nih.gov For instance, an increase in the expression of subunits of the electron transport chain, such as cytochrome c oxidase subunit 4 and ATP synthase α (ATP5A), has been reported following NR supplementation. nih.gov In preclinical models, NR treatment has been shown to upregulate mitochondrial processes including respiratory chain complex assembly and oxidative phosphorylation. biorxiv.org
Regulation of Mitochondrial Membrane Potential and Metabolism
The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. doi.org Maintaining a high NAD+/NADH ratio is associated with an improved mitochondrial membrane potential. nih.gov By boosting NAD+ levels, this compound can help to maintain this crucial electrochemical gradient, ensuring the efficient functioning of the electron transport chain. nih.govdoi.org
Impact on ATP Production and Cellular Energy Supply
The primary role of mitochondria is the production of ATP, the main energy currency of the cell. casi.org NAD+ is a critical component of this process, as it is required for the redox reactions of the tricarboxylic acid (TCA) cycle and the electron transport chain that drive ATP synthesis. nih.govnih.gov
| Mitochondrial Parameter | Observed Effect of Nicotinamide Riboside Supplementation | Underlying Mechanism | Reference |
|---|---|---|---|
| Mitochondrial Biogenesis | Increased number of mitochondria | Activation of SIRT1-PGC-1α pathway | nih.govnih.govnih.gov |
| Oxidative Phosphorylation (OXPHOS) | Upregulation of OXPHOS complex subunits | Increased expression of key mitochondrial proteins | nih.govbiorxiv.org |
| Mitochondrial Respiration | Improved cellular respiration | Enhanced oxidative metabolism | mdaconference.org |
| ATP Production | Increased ATP levels | Enhanced efficiency of the electron transport chain | nih.govendocrine-abstracts.org |
Regulation of Redox Homeostasis and Oxidative Stress Response
A primary mechanism of this compound is the elevation of cellular NAD+ concentrations. medchemexpress.comglpbio.com Studies have demonstrated its efficacy in increasing both intracellular and mitochondrial NAD+ content across various cell types and tissues. medchemexpress.comglpbio.com Chronic oral administration in animal models has been shown to increase NAD+ levels in plasma and within cells in a tissue-specific manner. medchemexpress.com By boosting the available NAD+ pool, this compound helps to rebalance (B12800153) the critical NAD+/NADH ratio, which is often disrupted in conditions of metabolic stress and aging. nih.govnih.gov Research in older individuals has shown that acute supplementation can increase levels of NAD(P)H, the reduced forms of NAD+ and NADP+, indicating a direct impact on the cellular redox state. nih.govresearchgate.net
Table 1: Effects of Nicotinamide Riboside on NAD+ and Related Metabolites
| Parameter | Model System | Observed Effect | Reference |
| Intracellular NAD+ | C2C12, Hepa1.6, HEK293 Cells | Increased | medchemexpress.comglpbio.com |
| Mitochondrial NAD+ | C2C12, Hepa1.6, HEK293 Cells | Increased | medchemexpress.comglpbio.com |
| Plasma NAD+ | Mice (Chronic Supplementation) | Increased | medchemexpress.com |
| Myocardial NAD+/NADH Ratio | Mouse Model | Normalized | nih.gov |
| Erythrocyte NAD(P)H | Old Individuals | Increased | researchgate.net |
This compound contributes to the reduction of oxidative stress by decreasing the generation of reactive oxygen species (ROS). researchgate.net In cellular models of oxidative injury, pretreatment with nicotinamide riboside has been shown to significantly inhibit the production of ROS and superoxide anions induced by stressors like hydrogen peroxide. arvojournals.orgnih.gov Specifically, it has been found to decrease the production of mitochondrial ROS (mtROS), which are major contributors to cellular damage. nih.gov This protective effect helps to mitigate oxidative injury and preserve cellular function. For instance, studies have documented a decrease in markers of oxidative damage, such as F2-isoprostanes, in older individuals following supplementation. researchgate.net However, it is noteworthy that some studies in healthy, young animal models have reported conflicting results, suggesting that the effects on ROS may be context-dependent. nih.gov
The protective effects of this compound against oxidative stress are also mediated through the modulation of antioxidant enzyme activity. Research indicates that it can enhance the activity of key antioxidant enzymes. For example, in preclinical cardiac studies, it was shown to boost the activity of glutathione (B108866) peroxidase and catalase. aboutnad.com Furthermore, it has been demonstrated to increase the activity of superoxide dismutase (SOD), a critical enzyme in the dismutation of superoxide radicals. nih.gov This effect is partly achieved through the SIRT3/SOD2 signaling pathway; by increasing NAD+, it activates the deacetylase SIRT3, which in turn deacetylates and activates mitochondrial SOD2. medchemexpress.comresearchgate.netnih.gov Long-term supplementation may also lead to an increase in the expression of antioxidant genes, further bolstering the cell's defense against oxidative damage. nih.gov
Table 2: Modulation of Antioxidant Enzymes by Nicotinamide Riboside
| Enzyme/Pathway | Model System | Observed Effect | Reference |
| Glutathione Peroxidase | Rat Heart | Enhanced Activity | aboutnad.com |
| Catalase | Rat Heart | Enhanced Activity | aboutnad.com |
| Superoxide Dismutase (SOD) | Myocardial I/R Model | Enhanced Activity | nih.gov |
| SIRT3/SOD2 Pathway | Myocardial I/R Model | Modulated/Activated | researchgate.netnih.gov |
| Antioxidant Gene Expression | Cardiac Model (Long-term) | Increased | nih.gov |
Gene Expression and Protein Post-Translational Modifications
This compound influences cellular function by altering gene expression profiles and the status of protein post-translational modifications, particularly acetylation. These effects are largely downstream of its primary role in elevating NAD+ levels, which impacts the activity of NAD+-dependent enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs).
A key target of this compound-mediated NAD+ elevation is the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). nih.gov PGC-1α is a master regulator of mitochondrial biogenesis and function. nih.govnih.gov Studies in animal models of Alzheimer's disease have shown that treatment with nicotinamide riboside promotes the expression of PGC-1α in the brain. nih.gov This upregulation of PGC-1α is associated with enhanced mitochondrial gene expression and has been linked to beneficial downstream effects, such as the increased degradation of β-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides. nih.gov The interplay between NAD+, sirtuins, and PGC-1α forms a critical pathway for regulating cellular metabolic function and stress resistance. nih.gov
By increasing the intracellular NAD+ concentration, this compound enhances the activity of sirtuins, a class of NAD+-dependent protein deacetylases. mdpi.commedchemexpress.comhealthline.com This leads to the deacetylation of numerous protein targets, altering their function. Research has shown that nicotinamide riboside treatment reduces the acetylation status of specific mitochondrial proteins, such as Ndufa9 (a subunit of mitochondrial complex I) and the antioxidant enzyme SOD2. medchemexpress.com It also decreases the acetylation of transcription factors like FOXO1, a substrate of SIRT1. glpbio.com This selective enhancement of SIRT1 and SIRT3 deacetylase activity is a crucial mechanism by which this compound exerts its effects. glpbio.com
Preclinical Investigations of Nicotinamide Riboside Triflate in Disease Models
Neurodegenerative Disorders
The decline of NAD+ levels is a recognized factor in the progression of several neurodegenerative diseases. Consequently, the potential of Nicotinamide (B372718) Riboside Triflate to mitigate neuronal damage and functional decline has been a significant area of investigation.
Cognitive Function and Alzheimer's Disease Pathology Research
Preclinical studies using mouse models of Alzheimer's disease have demonstrated the potential of Nicotinamide Riboside to improve cognitive function and address underlying pathologies. Oral supplementation with NR has been shown to inhibit the accumulation of pathological hallmarks of Alzheimer's and improve learning and memory. In some mouse models, NR-treated mice performed better on learning and memory tests, such as the water maze, compared to control groups.
The mechanisms underlying these cognitive benefits are multifaceted. Research indicates that NR can reduce DNA damage, neuroinflammation, and apoptosis, while improving hippocampal synaptic plasticity. In certain Alzheimer's mouse models, NR supplementation appeared to either clear existing DNA damage or prevent its further spread in the hippocampus. Furthermore, NR treatment has been associated with a reduction in tau protein pathology, a key feature of Alzheimer's disease, although its effect on amyloid-beta levels has been less consistent. At a molecular level, the cognitive benefits may be partly due to the upregulation of β-secretase 1 (BACE-1) degradation, which in turn prevents the production of amyloid-beta in the brain. Studies have also shown that NR can help maintain the integrity of the blood-brain barrier.
Table 1: Summary of Preclinical Findings for Nicotinamide Riboside in Alzheimer's Disease Models
| Model/System | Key Findings | Reference |
|---|---|---|
| Murine models of dementia | Improved learning and memory, inhibited accumulation of pathological hallmarks. | |
| Alzheimer's disease mouse model | Reduced DNA damage, neuroinflammation, and apoptosis; improved hippocampal synaptic plasticity. | |
| Alzheimer's disease mouse model | Reduced tau pathology, less DNA damage, lower levels of neuron damage, increased neuroplasticity. | |
| Mouse model for cerebral small vessel disease | Maintained blood-brain barrier integrity. |
Axonal Degeneration and Peripheral Neuropathy Models
Nicotinamide Riboside has shown promise in preclinical models of peripheral neuropathy, a condition characterized by damage to peripheral nerves. In rodent models of chemotherapy-induced peripheral neuropathy (CIPN), NR treatment has been found to prevent the development of tactile hypersensitivity. Specifically, in a rat model of paclitaxel-induced peripheral neuropathy, NR was shown to blunt the loss of intraepidermal nerve fibers, which is a hallmark of this condition.
The protective effects of NR extend to other models of nerve damage as well. In studies of diabetic peripheral neuropathy in mice, supplementation with NAD+ precursors like NR has been shown to reverse the condition by increasing NAD+ levels in dorsal root ganglion neurons, which in turn increased neurite growth and improved nerve function.
Table 2: Preclinical Research on Nicotinamide Riboside in Peripheral Neuropathy
| Model/System | Key Findings | Reference |
|---|---|---|
| Rat model of paclitaxel-induced peripheral neuropathy | Blunted the loss of intraepidermal nerve fibers. | |
| Animal model of chemotherapy-induced peripheral neuropathy | Ameliorated symptoms of neuropathy. | |
| Streptozotocin-induced diabetic mice | Improved nerve function and reversed loss of intraepidermal nerve fiber density. |
Motor Neuron Health and Amyotrophic Lateral Sclerosis Research
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease affecting motor neurons. Preclinical research suggests that Nicotinamide Riboside may offer therapeutic benefits in this context. In mouse models of ALS, supplementation with NR has been shown to promote the clearance of toxic proteins and enhance the survival of neural stem cells in the brain.
Mice treated with NR in their drinking water exhibited better motor function. The treatment was also observed to enhance the proliferation and migration of neural stem cells in the brains of ALS mice. While these interventions improved motor function and cellular health, they did not postpone the onset of the disease or extend the lifespan of the mice in all studies. Mechanistically, NR administration in ALS mouse models has been shown to activate the mitochondrial unfolded protein response, which helps to clear toxic proteins and improve adult neuron production.
Table 3: Nicotinamide Riboside in Preclinical ALS Research
| Model/System | Key Findings | Reference |
|---|---|---|
| ALS mice | Promoted clearance of toxic proteins and survival of neural stem cells. | |
| ALS mice (SOD1G93A) | Better motor function, enhanced proliferation and migration of neural stem cells. | |
| ALS mice (SOD1G93A) | Activated mitochondrial unfolded protein response, improved adult neurogenesis. |
Retinal Degeneration and Glaucoma Studies
The potential neuroprotective effects of Nicotinamide Riboside have also been investigated in models of retinal degeneration and glaucoma. In a mouse model of glaucoma, oral administration of a related NAD+ precursor, nicotinamide, was shown to protect retinal ganglion cells from degeneration. This suggests that increasing NAD+ levels through precursors like NR could be a viable therapeutic strategy. Preliminary data from preclinical studies have indicated that NR supplementation had protective effects in retinal degeneration models.
Auditory System Protection Research
Research in animal models has demonstrated that Nicotinamide Riboside can protect against noise-induced hearing loss (NIHL). Administration of NR was found to be an efficient way to increase NAD+ levels in the cochlea of mice, which in turn protected them from NIHL.
The mechanism of protection involves the prevention of the retraction of spiral ganglia neurites from the inner hair cells. It has been demonstrated that NR activates a NAD+-SIRT3 pathway, which reduces the neurite degeneration caused by noise exposure. Further studies have shown that NR promotes oxidation resistance, thereby protecting the synapse and the inner ear morphology from noise-induced damage. In models of both temporary and permanent threshold shifts, NR was found to promote the recovery of ribbon synapse counts, which is crucial for hearing.
Metabolic Dysregulation
Preclinical studies have explored the role of Nicotinamide Riboside in addressing metabolic dysfunctions, particularly in the context of diet-induced obesity and type 2 diabetes. In mouse models of prediabetes and type 2 diabetes induced by a high-fat diet, NR supplementation improved glucose tolerance, reduced weight gain, and mitigated liver damage and the development of hepatic steatosis.
Furthermore, NR treatment was found to protect against sensory neuropathy in these diabetic models, an effect that was not solely attributable to improved glycemic control. Metabolomic analysis revealed that both prediabetic and diabetic mice had lower levels of hepatic NADP+ and NADPH, which were largely protected by NR supplementation.
Table 4: Effects of Nicotinamide Riboside in Preclinical Models of Metabolic Dysregulation
| Model/System | Key Findings | Reference |
|---|---|---|
| High-fat diet-fed prediabetic mice | Improved glucose tolerance, reduced weight gain, protected against sensory neuropathy. | |
| High-fat diet and streptozotocin-induced type 2 diabetic mice | Reduced non-fasting and fasting blood glucose, reduced weight gain, protected against diabetic neuropathy. | |
| Prediabetic and type 2 diabetic mice | Reduced hepatic steatosis. | |
| Prediabetic and type 2 diabetic mice | Largely protected hepatic NADP+ and NADPH levels. |
Obesity and High-Fat Diet-Induced Metabolic Abnormalities Models
In preclinical studies using mouse models, Nicotinamide Riboside (NR) has demonstrated a capacity to mitigate metabolic abnormalities induced by a high-fat diet (HFD). Supplementation with NR in mice on an HFD has been shown to enhance oxidative metabolism and protect against significant weight gain. nih.govresearchgate.net This effect is linked to an increase in nicotinamide adenine (B156593) dinucleotide (NAD+) levels, which in turn activates sirtuins, particularly SIRT1 and SIRT3, leading to improved mitochondrial function. researchgate.net
| Model System | Key Parameters Investigated | Observed Outcomes with Nicotinamide Riboside Supplementation | Reference |
|---|---|---|---|
| High-Fat Diet (HFD) Mouse Model | Body Weight, Oxidative Metabolism, Mitochondrial Function | Protected against HFD-induced weight gain; Enhanced oxidative metabolism and mitochondrial function. | nih.govresearchgate.net |
| Old Female Mice with Diet-Induced Obesity | Body Weight, Fat Mass, Serum Cholesterol, Energy Expenditure | Reduced body weight gain, fat mass, and serum cholesterol; Increased metabolic rate and energy expenditure. | nih.govnad.com |
| HFD Rat Model | Body Weight, Fat Mass | Attenuated the increase in overall fat mass. | dtu.dk |
| Old Female Mice with Diet-Induced Obesity | White Adipose Tissue Inflammation and Fibrosis | Reduced inflammatory markers (crown-like structures) and expression of inflammatory/fibrogenic genes. | nih.gov |
Type 2 Diabetes Mellitus and Insulin (B600854) Sensitivity Research
Preclinical research in mouse models of prediabetes and type 2 diabetes (T2D) suggests that Nicotinamide Riboside has beneficial effects on glycemic control and insulin sensitivity. nih.govresearchgate.net In mice made prediabetic through a high-fat diet, NR supplementation improved glucose tolerance. nih.gov In a T2D mouse model, which also involved low doses of streptozotocin, NR significantly reduced both non-fasting and fasting blood glucose levels. nih.govresearchgate.net
The mechanism behind these improvements is linked to the restoration of NAD+ levels, which are often depleted in metabolic diseases. nih.gov In animal models, NR administration has been shown to increase the activity of SIRT1, a protein that plays a role in preserving insulin sensitivity, promoting glucose-stimulated insulin secretion, and protecting against insulin resistance. nih.gov Studies in obese mice have shown that NR can improve insulin resistance and glucose tolerance, effects that are likely mediated by enhanced mitochondrial function and reduced oxidative stress. consensus.appconsensus.appnad.com One study proposed that these benefits are linked to the activation of the AMPK pathway in skeletal muscle. consensus.appnad.com Despite these promising results in animal models, it is important to note that these effects have not been consistently replicated in human clinical trials. nih.govconsensus.appnih.gov
| Model System | Key Parameters Investigated | Observed Outcomes with Nicotinamide Riboside Supplementation | Reference |
|---|---|---|---|
| Prediabetic Mouse Model (HFD) | Glucose Tolerance, Fasting Blood Glucose | Improved glucose tolerance; Depressed fasting glucose levels. | nih.govresearchgate.net |
| Type 2 Diabetes Mouse Model (HFD + Streptozotocin) | Non-fasting and Fasting Blood Glucose | Greatly reduced non-fasting and fasting blood glucose. | nih.govresearchgate.net |
| Obese Mouse Models | Insulin Resistance, Glucose Tolerance | Improved insulin resistance and glucose tolerance. | consensus.appconsensus.appnad.com |
| HFD-Induced Obese Mice | SIRT1 Activity | Increased activity of SIRT1, a factor in preserving insulin sensitivity. | nih.gov |
Non-Alcoholic Fatty Liver Disease and Hepatic Steatosis Studies
In preclinical models of non-alcoholic fatty liver disease (NAFLD), Nicotinamide Riboside has been shown to have protective effects on liver health. nih.gov In mouse models of both prediabetes and type 2 diabetes, NR supplementation protected against the development of hepatic steatosis (the accumulation of fat in the liver) and reduced liver damage. nih.govuiowa.edu The levels of hepatic NADP+ and NADPH, which are crucial for resistance to oxidative stress and are degraded in these disease states, were largely protected by NR supplementation. nih.govresearchgate.net
Further studies in diet-induced mouse models of liver fibrosis, a more advanced stage of NAFLD, found that NR markedly reduced collagen accumulation in the liver. nih.gov This anti-fibrogenic effect appears to be mediated by the inhibition of hepatic stellate cell (HSC) activation, a key event in the progression of liver fibrosis. nih.govnih.gov In vitro experiments using both primary mouse and human HSCs confirmed that NR inhibited their activation. nih.gov The proposed mechanism involves the activation of SIRT1, which can help inhibit lipogenesis and protect the liver from steatosis. nih.gov
| Model System | Key Parameters Investigated | Observed Outcomes with Nicotinamide Riboside Supplementation | Reference |
|---|---|---|---|
| Prediabetic & T2D Mouse Models (HFD) | Hepatic Steatosis, Liver Damage, Hepatic NADP+/NADPH levels | Reduced development of hepatic steatosis and liver damage; Protected hepatic NADP+ and NADPH levels. | nih.govresearchgate.netuiowa.edu |
| Diet-Induced Mouse Model of Liver Fibrosis | Liver Collagen Accumulation, Fibrosis | Markedly reduced collagen accumulation in the liver. | nih.gov |
| Primary Mouse and Human Hepatic Stellate Cells (in vitro) | Activation of Hepatic Stellate Cells (HSCs) | Inhibited the activation of HSCs. | nih.govnih.gov |
| Cafeteria Diet-Induced Obese Rat Model | Hepatic Triacylglycerols, Total Cholesterol, Collagen Fibers | Reduced hepatic triacylglycerols, total cholesterol deposition, and collagen fiber accumulation. | researchgate.net |
Intestinal Barrier Integrity and Digestive System Health Research
Preclinical research indicates that Nicotinamide Riboside can play a protective role in maintaining intestinal barrier function, particularly under conditions of stress. In a mouse model of heat stress-induced intestinal injury, NR pretreatment was shown to prevent the disruption of intestinal NAD+/NADH homeostasis. nih.gov This intervention reduced intestinal barrier impairment and dysfunction. nih.gov Furthermore, NR supplementation decreased the levels of inflammatory markers, such as IL-6 and TNFα, and reduced oxidative stress in the intestinal tissue of heat-exposed mice. nih.gov
In a separate model using Caco-2 cells (a human colon adenocarcinoma cell line) to study ethanol-induced intestinal injury, NR supplementation was found to protect against barrier damage. nih.gov It attenuated the ethanol-induced decrease in the expression of tight junction proteins, which are critical for maintaining barrier integrity. nih.gov This protective effect was linked to the preservation of mitochondrial function and the promotion of mitochondrial biogenesis, mediated through the activation of SirT1. nih.gov These findings suggest that by boosting NAD+ and supporting mitochondrial health, NR can help preserve the integrity of the intestinal epithelial barrier against various insults. nih.govmdpi.com
| Model System | Key Parameters Investigated | Observed Outcomes with Nicotinamide Riboside Supplementation | Reference |
|---|---|---|---|
| Heat Stress Mouse Model | Intestinal Barrier Function, Inflammation (IL-6, TNFα), Oxidative Stress | Reduced intestinal barrier impairment and dysfunction; Decreased levels of inflammatory markers and oxidative stress. | nih.gov |
| Ethanol-Treated Caco-2 Cells (in vitro) | Tight Junction Protein Expression, Mitochondrial Function | Attenuated the decrease in tight junction proteins; Preserved mitochondrial function and biogenesis via SirT1 activation. | nih.gov |
| Ethanol-Fed Mice | Intestinal Barrier Injury, LPS in circulation | Attenuated intestinal barrier injury; Diminished the release of LPS into circulation. | nih.gov |
Cardiovascular System Pathologies
Cardiomyopathy and Heart Failure Research
Preclinical studies have identified Nicotinamide Riboside as a potential therapeutic agent in the context of cardiomyopathy and heart failure. nih.gov In mouse models of dilated cardiomyopathy (DCM), NR supplementation was shown to preserve cardiac function and attenuate the development of heart failure. nih.govnih.govuiowa.edu This cardioprotective effect was robust, stabilizing myocardial NAD+ levels which were observed to be depleted by about 30% in the failing hearts of both DCM and transverse aorta constriction (TAC) models. nih.govcore.ac.uk
Research has revealed that in the failing heart, there is a shift in the NAD+ biosynthetic pathways. nih.gov The expression of the enzyme NAMPT decreases, while the expression of nicotinamide riboside kinase (NMRK2), which utilizes NR, is significantly increased—up to 40-fold in the DCM model. nih.govcore.ac.uk This same shift was observed in biopsies from human failing hearts. nih.gov NR supplementation effectively utilizes this upregulated pathway to replenish cardiac NAD+ pools. nih.gov In a mouse model where dilated cardiomyopathy was induced by a dysfunctional cardiac circadian clock, NR treatment improved heart function and extended the lifespan of the animals. frontiersin.org These findings suggest that by restoring NAD+ homeostasis, NR can support cardiac metabolism and function in the context of heart failure. nih.govaboutnad.com
| Model System | Key Parameters Investigated | Observed Outcomes with Nicotinamide Riboside Supplementation | Reference |
|---|---|---|---|
| Mouse Model of Dilated Cardiomyopathy (DCM) | Cardiac Function, Heart Failure Development, Myocardial NAD+ Levels | Preserved cardiac function; Attenuated heart failure development; Stabilized myocardial NAD+ levels. | nih.govnih.govuiowa.edu |
| Mouse Model of Cardiac Hypertrophy (TAC) | Heart Failure Development, Myocardial NAD+ Levels | Partially attenuated heart failure development; Stabilized myocardial NAD+ levels. | nih.govcore.ac.uk |
| Mouse Model of Circadian Clock-Induced Cardiomyopathy | Cardiac Function, Lifespan | Improved heart function and extended lifespan. | frontiersin.org |
| Rat Model of Myocardial Infarction | Cardiac Function, Lifespan | Counteracted the deterioration of cardiac function; Extended the life span of treated rats. | researchgate.net |
Ischemia-Reperfusion Injury Models
The protective mechanism of NR in I/R injury is strongly linked to the mitigation of mitochondrial oxidative stress. nih.gov Studies have shown that NR decreases the production of mitochondrial reactive oxygen species (mtROS) and enhances the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.govnih.gov This effect is largely dependent on the upregulation of SIRT3, an NAD+-dependent deacetylase that plays a key role in mitochondrial health. nih.gov By activating the SIRT3-SOD2 axis, NR helps to mitigate mitochondrial damage and inhibit apoptosis in cardiomyocytes during I/R injury. medsci.orgnih.gov
| Model System | Key Parameters Investigated | Observed Outcomes with Nicotinamide Riboside Supplementation | Reference |
|---|---|---|---|
| Rat Myocardial I/R Injury Model | Infarct Area, Cardiac Injury Markers (CK-MB, LDH), Cardiac Function | Significantly reduced infarct area; Decreased CK-MB and LDH levels; Improved cardiac function. | nih.govfrontiersin.org |
| Mouse Myocardial I/R Injury Model | Infarct Area, Mitochondrial ROS, Pathological Changes | Reduced area of myocardial infarction; Attenuated mitochondrial ROS levels and pathological changes. | nih.gov |
| H9c2 Cardiomyocytes with OGD/R Injury (in vitro) | Cell Viability, LDH Release, Mitochondrial ROS | Increased cell viability; Decreased LDH release; Decreased mitochondrial ROS production. | nih.govnih.gov |
| Rat Myocardial I/R Injury Model | SIRT3/SOD2 Signaling Pathway | Upregulated SIRT3 protein expression, mitigating mitochondrial oxidative stress via the SIRT3-SOD2-mtROS pathway. | medsci.orgnih.gov |
Hypertension and Arterial Stiffness Studies
Preclinical evidence from animal models suggests a potential role for nicotinamide riboside in mitigating age-related vascular changes such as hypertension and arterial stiffness. In studies with older mice, interventions aimed at boosting the bioavailability of nicotinamide adenine dinucleotide (NAD+), a molecule for which nicotinamide riboside is a precursor, have shown positive effects on vascular health. grantome.comgrantome.com
Research in aged mice has demonstrated that increasing NAD+ levels can lead to vascular remodeling, improved vascular function, and a reduction in systolic blood pressure (SBP). grantome.com Specifically, supplementation with NAD+ precursors has been found to lower arterial stiffness in old mice. nih.gov These preclinical findings are attributed to the role of NAD+ in stimulating the activity of sirtuin 1 (SIRT1), a protein that is crucial for vascular health and is often less active with age due to insufficient NAD+ levels. grantome.com The activation of SIRT1 is believed to counter oxidative stress and improve nitric oxide bioavailability, which are key factors in maintaining vascular flexibility. grantome.comgrantome.com These studies in animal models have provided the foundational evidence for further investigation into nicotinamide riboside as a potential therapeutic agent for age-related hypertension and arterial stiffness. grantome.comclinicaltrials.gov
Musculoskeletal System Health
Muscle Quality, Function, and Regeneration Research
Preclinical research has extensively investigated the effects of nicotinamide riboside (NR) on skeletal muscle health, demonstrating significant improvements in muscle quality, function, and regenerative capacity in various animal models. nih.gov In a notable study, middle-aged (15-month-old) C57BL/6J mice supplemented with NR for four weeks showed enhanced physical performance, including increased treadmill endurance and open-field activity, alongside prevention of grip strength decline. nih.gov
Histological analysis of the gastrocnemius muscle from these mice revealed an increase in the cross-sectional area of slow-twitch fibers. nih.gov Furthermore, NR treatment was observed to boost cellular energetic activity, enhancing both aerobic and anaerobic respiration in mouse myoblasts. nih.gov In models of muscle injury, NR supplementation has been associated with improved recovery. nih.gov The compound is believed to support muscle regeneration by enhancing the metabolic adaptations necessary for tissue repair. nih.gov Studies in mutant mice with genetically induced NAD+ depletion in muscle tissue showed that while the muscles were initially functional, the loss of NAD+ led to progressive muscle weakness over time. musculardystrophynews.com Remarkably, providing these mice with NR in their drinking water restored their exercise capacity completely within a week, indicating a reversal of muscle degeneration. musculardystrophynews.comnih.gov
| Parameter | Placebo Group | Nicotinamide Riboside Group (300 mg/kg/day) | Nicotinamide Riboside Group (600 mg/kg/day) |
| Change in Treadmill Endurance | Decrease | Increase | Significant Increase |
| Change in Grip Strength | Decline | Maintained | Maintained |
| Slow-Twitch Fiber Size | Baseline | Trend towards increase (p=0.16) | Significant increase (p=0.014) |
| Muscle NAD+ Content | Baseline | Significant Increase (p=0.01) | Significant Increase (p=0.004) |
Table 1: Summary of research findings on the effects of a 4-week Nicotinamide Riboside supplementation on muscle quality and function in middle-aged mice. nih.govresearchgate.net
Muscular Dystrophies and Age-Related Muscle Atrophy Models
The potential of nicotinamide riboside to address muscle-wasting conditions has been explored in preclinical models of muscular dystrophy and age-related muscle atrophy. In the mdx mouse model, which mimics Duchenne muscular dystrophy (DMD), researchers have observed significantly lower baseline levels of NAD+ in skeletal muscle compared to healthy mice. 2minutemedicine.com Dietary supplementation with nicotinamide riboside effectively raised these NAD+ levels. 2minutemedicine.com
This restoration of NAD+ was associated with significant structural and functional improvements in the muscles of mdx mice. 2minutemedicine.com Histological analyses revealed reduced inflammation, decreased fibrosis, and an increase in the average size of muscle fibers. 2minutemedicine.com Functionally, NR-treated mdx mice demonstrated improved mitochondrial energetics in their hindlimb muscles, leading to better performance in endurance tests. 2minutemedicine.com Similar benefits were observed in cardiac tissue, with reductions in fibrosis and cardiomyocyte necrosis. 2minutemedicine.com However, another study using two different mdx mouse models (BL10-mdx and the more severe D2-mdx) reported only very minor effects on reducing muscle damage after eight weeks of NR treatment, suggesting that the therapeutic impact may vary depending on the specific genetic background and disease severity of the model. biorxiv.orgbiorxiv.org
In the context of age-related muscle atrophy, studies in aged mice have shown that NR treatment can activate mitochondrial defense systems and reduce the accumulation of amyloid aggregates in skeletal muscle, which are linked to muscle deterioration. sciencedaily.comnad.com
Stem Cell Dynamics in Muscle Repair Research
The regenerative capacity of skeletal muscle is heavily dependent on muscle stem cells (MuSCs), and preclinical studies suggest that nicotinamide riboside can positively influence their function. jci.orgnih.gov Research has indicated that NR supplementation can enhance the function of MuSCs, which is crucial for effective muscle regeneration following injury. jci.org
Renal System Injury and Disease
Acute Kidney Injury Models
Preclinical investigations in various animal models have demonstrated a protective role for nicotinamide riboside in acute kidney injury (AKI). nad.com It is established that NAD+ levels are reduced during AKI, which impairs renal metabolism and mitochondrial function. biorxiv.org Supplementation with nicotinamide riboside has been shown to counteract these effects. biorxiv.org
In a mouse model of cisplatin-induced AKI, treatment with NR significantly reduced key markers of kidney damage, including blood urea (B33335) nitrogen and creatinine (B1669602) levels, and lowered the cumulative histological score of kidney injury. nad.com Another study investigated the effects of NR in a mouse model of AKI induced by myocardial infarction, a condition known as type 1 cardiorenal syndrome. biorxiv.org In this model, administration of NR following the cardiac event led to enhanced kidney function, decreased morphological alterations in the kidney tissue, and reduced cell death. biorxiv.org The protective mechanism appears to be mediated by an upregulation of the NAMPT-mediated pathway, which increases renal NAD+ levels. biorxiv.org These findings suggest that nicotinamide riboside can effectively protect the kidneys from acute injury by restoring NAD+ levels and preserving mitochondrial health and cellular metabolism. biorxiv.orgnih.gov
Chronic Kidney Disease Pathophysiology Research
Preclinical research has explored the role of nicotinamide riboside, often used in its stable triflate salt form, in the context of chronic kidney disease (CKD), yielding varied results. A central theme in this research is the involvement of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for which nicotinamide riboside is a precursor. NAD+ levels are often diminished in both acute kidney injury (AKI) and CKD.
In a mouse model of Alport syndrome, a genetic disorder leading to CKD, supplementation with nicotinamide riboside was shown to be protective. The treatment stimulated renal PPARα signaling and restored fatty acid oxidation in the proximal tubules, which are key metabolic processes often impaired in CKD. This intervention was effective in both male and female mice, suggesting a fundamental mechanism of renal protection by activating metabolic pathways.
However, the efficacy of nicotinamide riboside appears to differ between acute and chronic kidney conditions. Studies in rodent models have demonstrated that while elevating NAD+ through nicotinamide riboside supplementation can attenuate damage in acute kidney injury, it failed to prevent the progression of established chronic kidney disease. For instance, in a cisplatin-induced AKI model, nicotinamide riboside treatment significantly reduced blood urea nitrogen and creatinine levels. This suggests that while beneficial for averting acute insults that can lead to CKD, its role in reversing chronic progression is less clear.
Table 1: Summary of Nicotinamide Riboside (NR) Research in Kidney Disease Models
| Model | Key Findings | Outcome | Reference(s) |
|---|---|---|---|
| Alport Syndrome Mouse Model | NR stimulated renal PPARα signaling and restored fatty acid oxidation. | Protective against CKD. | |
| Rodent Models of AKI and CKD | NR attenuated damage in acute kidney injury. | Failed to prevent chronic kidney disease progression. | |
| Obesity-Induced CKD Mouse Model | NR provided antioxidant effects and moderately reduced renal dysfunction. | Did not protect against metabolic disorders or overall CKD development. |
Immunomodulation and Inflammatory Responses
Nicotinamide riboside triflate's role as an NAD+ precursor positions it as a significant modulator of inflammation and immune responses. NAD+ is integral to the function of enzymes like sirtuins, which regulate inflammatory pathways.
Preclinical studies have consistently demonstrated the anti-inflammatory and antioxidant properties of nicotinamide riboside in various models. In alcohol-stimulated macrophages, nicotinamide riboside markedly attenuated the expression of inflammatory genes. This effect was linked to the activation of Sirtuin 1 (SIRT1), as nicotinamide riboside counteracted the ethanol-induced decrease in SIRT1 expression and cellular NAD+ levels. Furthermore, it abolished the accumulation of cellular reactive oxygen species (ROS) and decreased the expression of ROS-producing enzymes.
In a different context, research on obese rats under calorie restriction found that nicotinamide riboside supplementation reversed elevated hypothalamic levels of the pro-inflammatory cytokine TNF-α. This suggests a neuroprotective, anti-inflammatory effect in the central nervous system. Further studies have noted that nicotinamide riboside can reduce brain inflammation in mouse models of Alzheimer's disease.
The mechanism of action often involves the modulation of key inflammatory signaling pathways. For example, in macrophages, nicotinamide riboside was found to decrease the nuclear translocation of nuclear factor κB (NF-κB) p65, a pivotal step in the inflammatory gene expression cascade. It also appears to influence macrophage phenotype and function, promoting an anti-inflammatory effect by enhancing prostaglandin (B15479496) E2-mediated cell migration via a SIRT3-dependent pathway.
Table 2: Effects of Nicotinamide Riboside (NR) on Inflammatory Markers
| Model System | Key Inflammatory Markers | Effect of NR | Mechanism | Reference(s) |
|---|---|---|---|---|
| Alcohol-Stimulated Macrophages | Inflammatory genes, ROS | Decreased | Activation of SIRT1, Decreased NF-κB translocation | |
| Obese Rats (Hypothalamus) | TNF-α | Decreased | Neuroinflammation reduction | |
| Human Monocyte-Derived Macrophages | Prostaglandin E2 (PGE2) | Increased | SIRT3-mediated enhancement of PGE2 synthesis |
The dysregulation of NAD+ metabolism has been identified as a feature of certain viral infections, including those caused by coronaviruses. Preclinical research indicates that SARS-CoV-2 infection can significantly perturb cellular NAD+ homeostasis, depressing NAD+ levels and altering the expression of genes involved in its synthesis. Specifically, SARS-CoV-2 infection upregulates enzymes in the NAD+ salvage pathway that utilizes nicotinamide and nicotinamide riboside, while downregulating other NAD+ biosynthetic pathways.
This viral-induced NAD+ depletion has led researchers to investigate whether boosting NAD+ levels with precursors like nicotinamide riboside could enhance antiviral defenses. Studies suggest that the innate immune defense against viral infections is dependent on NAD+. In preclinical models, supplementation with nicotinamide riboside and nicotinamide significantly suppressed the replication of a PARP-sensitive mouse coronavirus. Poly-ADP-ribose polymerases (PARPs) are antiviral enzymes that require NAD+ to function; their upregulation during infection contributes to NAD+ depletion.
In K18-hACE2 mice, a model for SARS-CoV-2 infection, researchers hypothesized that treatment with nicotinamide riboside might mitigate the severity of the disease. The data from these preclinical models suggest that nutritional and pharmacological interventions aimed at elevating NAD+ levels could be a strategy to bolster innate immunity against coronaviruses.
Replicative and Chronological Aging
The decline in cellular NAD+ levels is a recognized hallmark of aging. This decline is associated with many age-related physiological impairments. Research into this compound focuses on its potential to counteract this decline, thereby influencing processes of cellular senescence and organismal lifespan.
In aged mice, supplementation with nicotinamide riboside has been shown to reduce multiple markers of senescence and reverse age-related mitochondrial dysfunction in muscle stem cells (MuSCs). This led to an increase in MuSC numbers and improved muscle regeneration. Scientists found that nicotinamide riboside could reprogram dysfunctional stem cells, returning them to a more youthful state, which contributed to increased strength and endurance in aged mice.
Studies investigating lifespan have also yielded positive results. In one study, aged mice treated with nicotinamide riboside survived, on average, 5% longer than control mice. This effect is attributed to the role of NAD+ in activating sirtuins, a class of proteins that regulate longevity, and improving mitochondrial activity. By boosting NAD+, nicotinamide riboside helps to reverse age-related mitochondrial dysfunction and favorably control gene expression through sirtuins like SIRT1 and SIRT3.
The hematopoietic system, responsible for creating new blood cells, also declines with age. This decline is characterized by a reduced ability of hematopoietic stem cells (HSCs) to generate lymphoid cells (like B and T cells), a phenomenon known as myeloid skewing. Research has shown that nicotinamide riboside can positively influence the function of aged or compromised HSCs.
Supplementation with nicotinamide riboside in aged mice and in a mouse model of Ataxia-telangiectasia (A–T), a disorder featuring accelerated aging, improved the lymphoid lineage potential of HSCs. In aged mice, this enhanced lymphoid potential was associated with the transcriptional repression of myeloid gene signatures in stem cells. Another study using mice with critically short telomeres, a model for telomere biology disorders that often involve bone marrow failure, found that nicotinamide riboside supplementation mitigated this myeloid skewing of HSCs.
Furthermore, nicotinamide riboside has been shown to potently stimulate hematopoiesis by increasing mitochondrial clearance (mitophagy) within HSCs, which leads to more asymmetric cell divisions—a key process for self-renewal. This resulted in a larger pool of progenitor cells without causing HSC exhaustion. In murine models of lethal irradiation and HSC transplantation, dietary nicotinamide riboside improved survival by 80% and accelerated blood recovery.
Table 3: Impact of Nicotinamide Riboside (NR) on Aging and Hematopoiesis
| Area of Research | Model Organism/System | Key Findings | Outcome | Reference(s) |
|---|---|---|---|---|
| Cellular Senescence | Aged Mice Muscle Stem Cells | Reduced senescence markers, reversed mitochondrial dysfunction. | Improved stem cell function and muscle regeneration. | |
| Lifespan | Aged Mice | Increased average lifespan by ~5%. | Enhanced healthspan and longevity. | |
| Hematopoiesis (Aging) | Aged and ATM-deficient Mice | Improved lymphoid lineage potential, repressed myeloid gene signatures. | Counteracted age-related myeloid skewing. | |
| Hematopoiesis (Stress) | Murine Irradiation/Transplantation Model | Increased mitochondrial clearance in HSCs, enlarged progenitor pool. | Accelerated blood recovery and improved survival. |
Other Emerging Research Areas
Emerging preclinical research has begun to explore the therapeutic potential of this compound and its precursor, nicotinamide riboside, in other complex biological contexts, including neurological trauma and hematology. These investigations are shedding light on the compound's broader mechanistic activities and potential applications beyond its more established areas of study.
Spinal Cord Injury Models
Preclinical studies in rodent models of spinal cord injury (SCI) have investigated the impact of nicotinamide riboside (NR) administration on tissue preservation and functional recovery. nih.govbiorxiv.org Following traumatic SCI, a significant reduction in cellular nicotinamide adenine dinucleotide (NAD+) is observed, which contributes to the propagation of tissue damage. nih.govbiorxiv.orgbiorxiv.org Research has focused on whether augmenting NAD+ levels via NR supplementation can mitigate this secondary injury cascade.
In a rat model of mid-thoracic contusion-SCI, intraperitoneal administration of NR was shown to effectively double NAD+ levels within the injured spinal cord tissue. nih.govbiorxiv.org This elevation of NAD+ was associated with significant neuroprotective effects, including the preservation of both gray and white matter. nih.govbiorxiv.org Researchers observed that NR administration helped spare spinal cord tissue, including critical neurons and axons, from injury-induced degradation. nih.govbiorxiv.org Functionally, this tissue protection translated into improved motor outcomes, as evidenced by better performance on locomotor rating scales and reduced missteps on ladder walk tests. nih.govbiorxiv.org
Further studies in mouse models of SCI have explored the mechanisms behind these protective effects. mdpi.com NR supplementation was found to regulate the chemotaxis and recruitment of leukocytes to the injury site. mdpi.com This led to a reduction in key inflammatory factors such as IL-1β, TNF-α, and IL-22 in the injured tissue, thereby improving the local immune microenvironment. mdpi.com This anti-inflammatory action, coupled with a notable enhancement in the survival of neurons and synapses, contributed to the observed improvements in motor function recovery. mdpi.com Another line of investigation has shown that NR promotes the proliferation of endogenous neural stem cells and influences their differentiation into new neurons, a process potentially mediated by the activation of the Wnt signaling pathway. nih.gov
Table 1: Effects of Nicotinamide Riboside in a Rat Model of Spinal Cord Injury
| Parameter Measured | Observation in NR-Treated Group | Reference |
|---|---|---|
| Spinal Cord NAD+ Levels | Doubled compared to control | nih.govbiorxiv.org |
| Gray Matter | Sparing/Preservation observed | nih.govbiorxiv.org |
| White Matter | Sparing/Preservation observed | nih.govbiorxiv.org |
| Motor Function | Enhanced recovery, fewer missteps | nih.govbiorxiv.org |
Platelet Biology and Storage Lesion Research
The application of this compound has been investigated in the context of platelet storage, a critical area in transfusion medicine. Platelets for transfusion are stored for a limited time, typically up to five days, due to the development of "storage lesion," a collection of deleterious changes that reduce their viability and functionality. mdpi.comresearchgate.net
One key study utilized a pool-and-split design where platelet concentrates were treated with cumulative doses of NR-triflate, while a control group received sodium triflate. nih.govnih.gov The primary goal was to determine if boosting NAD+ levels could prevent or mitigate the effects of storage lesion. The results showed that platelets possess the necessary cellular machinery to effectively metabolize NR-triflate into NAD+. nih.gov Over a 23-day storage period, total intracellular NAD+ levels in the NR-triflate treated platelets increased nearly tenfold, from an initial average of 4.8 fmol per 10³ platelets to 41.5 fmol per 10³ platelets. nih.govnih.govresearchgate.net In contrast, NAD+ levels in the control group decreased by approximately half during the same period. nih.govnih.gov
Table 2: Impact of this compound on Stored Platelets
| Parameter | Control Platelets (Day 23) | NR-Triflate Treated Platelets (Day 23) | Reference |
|---|---|---|---|
| Initial NAD+ Level | 4.8 ± 0.5 fmol per 10³ platelets | 4.8 ± 0.5 fmol per 10³ platelets | nih.govnih.gov |
| Final NAD+ Level | 2.1 ± 1.8 fmol per 10³ platelets | 41.5 ± 4.1 fmol per 10³ platelets | nih.govnih.gov |
| Platelet Count | No significant difference | No significant difference | nih.govresearchgate.net |
| Mean Platelet Volume | No significant difference | No significant difference | nih.govresearchgate.net |
| Platelet Aggregation | Declined steadily | Declined steadily | nih.govresearchgate.net |
| In Vivo Survival | No difference in mouse model | No difference in mouse model | nih.gov |
Translational Research and Clinical Insights for Nicotinamide Riboside Triflate
Progression from Preclinical Models to Human Studies
The journey of Nicotinamide (B372718) Riboside from preclinical discovery to human clinical trials exemplifies a classic translational research pathway. Initial investigations were primarily conducted in yeast and mice. These preclinical studies established the fundamental principle that oral supplementation with NR could effectively and safely increase the intracellular pool of NAD+. scienceblog.comworldpharmanews.com
Animal models, particularly in mice, were crucial in demonstrating the potential physiological benefits of NAD+ repletion. Research in these models showed that boosting NAD+ levels with NR could confer a range of health benefits, including improved resistance to weight gain on a high-fat diet, enhanced blood sugar and cholesterol control, reduced nerve damage, and extended lifespan. scienceblog.comworldpharmanews.com Furthermore, preclinical studies suggested that NR supplementation could increase NAD+ levels in skeletal muscle, offering protection against age-related metabolic dysfunction. nih.gov These promising results in animal models provided a strong rationale for transitioning to human studies to determine if these benefits could be replicated. The first controlled clinical trial in humans, reported in 2016, confirmed that NR was safe and effective at increasing NAD+ metabolism, marking a pivotal step in its clinical development. scienceblog.comresearchgate.net
Outcomes of Clinical Research on Nicotinamide Riboside (General NR, with implications for triflate form in research)
Following the foundational preclinical work, numerous human clinical trials have been conducted to investigate the safety, pharmacokinetics, and efficacy of NR supplementation across various populations and health parameters.
A primary and consistent outcome across human clinical trials is the ability of oral NR supplementation to significantly increase whole-blood NAD+ levels. The first human trial demonstrated that single oral doses of 100 mg, 300 mg, and 1,000 mg of NR produced dose-dependent increases in the blood NAD+ metabolome. scienceblog.com Subsequent studies have corroborated and expanded upon this finding. For instance, a trial involving healthy overweight or obese men found dose-dependent increases of 22%, 51%, and 142% for daily doses of 100, 300, and 1000 mg, respectively, over 8 weeks. withpower.com Another long-term, two-year Phase II study in patients with Ataxia Telangiectasia (AT) showed that NR supplementation could increase whole blood NAD+ levels up to fourfold. biospace.com These studies collectively confirm that NR is orally bioavailable and serves as an effective NAD+ precursor in humans.
Table 1: Selected Clinical Trial Data on Nicotinamide Riboside and NAD+ Augmentation
| Study Population | NR Dose | Duration | Key Finding on NAD+ Levels |
| Healthy Adults | Single doses of 100, 300, 1000 mg | 1 Day | Dose-dependent increase in blood NAD+ metabolism. scienceblog.comworldpharmanews.com |
| Overweight, Healthy Adults | 100, 300, 1000 mg/day | 8 Weeks | Dose-dependent increases in whole blood NAD+ of 22%, 51%, and 142%, respectively. withpower.com |
| Older Adults with Mild Cognitive Impairment | 1000 mg/day | 10 Weeks | 2.6-fold increase in blood NAD+ levels. withpower.com |
| Ataxia Telangiectasia Patients | Up to 500 mg/day | 2 Years | Up to a fourfold increase in whole blood NAD+ levels. biospace.com |
Beyond simply elevating NAD+ levels, clinical research has identified specific biomarkers that are modulated by NR supplementation. One of the most significant is nicotinic acid adenine (B156593) dinucleotide (NAAD). In early human trials, researchers discovered that NAAD, which is nearly undetectable in the blood before supplementation, becomes easily detectable after NR administration. scienceblog.com This has established NAAD as a highly sensitive and reliable biomarker for confirming target engagement and tracking the increase in NAD+ metabolism following NR supplementation. scienceblog.com
Other modulated biomarkers include those related to neurodegeneration and inflammation. A study in healthy older adults found that NR supplementation not only increased NAD+ in extracellular vesicles of neuronal origin but also reduced levels of biomarkers associated with neurodegenerative diseases, such as amyloid-beta 42 (Aβ42). nih.gov Furthermore, some studies in aged humans have reported that NR supplementation can decrease the levels of circulating inflammatory cytokines, suggesting a potential anti-inflammatory effect. consensus.app
The clinical efficacy of NR in specific health conditions is an area of active and ongoing investigation, with some promising and some mixed results.
Metabolic Parameters: In a study of healthy obese men, NR supplementation for six weeks modestly improved body composition. biospace.com Research in patients with Werner syndrome, a rare genetic disorder causing premature aging, found that NR supplementation improved cardiovascular health and helped protect kidney function. sciencedaily.com However, other trials in physically compromised older adults or obese individuals have not found significant improvements in broad metabolic health markers like insulin (B600854) sensitivity from NR supplementation alone. consensus.appconsensus.app
Muscle Regeneration and Function: The impact of NR on muscle health has shown varied outcomes. Supplementation in aged men has been shown to augment the muscle NAD+ metabolome and induce anti-inflammatory signatures. consensus.app However, it did not significantly improve mitochondrial bioenergetics or muscle function in the same study. consensus.app Another trial found no significant improvements in skeletal muscle mitochondrial function or exercise efficiency in physically compromised older adults. consensus.app
Nerve Health: The potential for NR to support neurological health is a key area of translational research. Preclinical studies in models of diseases like Alzheimer's and Parkinson's found that NR could increase brain NAD+ levels. biospace.comclinicaltrials.gov In humans, NR has been shown to increase NAD+ levels in neuronal extracellular vesicles and lower biomarkers associated with neurodegenerative pathology. nih.gov A two-year clinical trial in patients with the neurodegenerative disease Ataxia Telangiectasia found that long-term NR supplementation improved coordination and eye movement. biospace.com
Comparative Efficacy and Safety Profile in Research Contexts
Understanding how Nicotinamide Riboside compares to other NAD+ precursors, namely Nicotinamide (NAM) and Nicotinic Acid (NA), is crucial for contextualizing its role in research.
Preclinical research, primarily in mouse models, has been instrumental in differentiating the efficacy and metabolic pathways of the three vitamin B3 precursors.
Efficacy in Raising NAD+: A pivotal mouse study directly compared the ability of oral NR, NAM, and NA to boost NAD+ levels. The results indicated that NR was superior to NAM, which in turn was more effective than NA, in terms of the total amount of NAD+ produced at an equivalent dose. scienceblog.comworldpharmanews.com NR was also found to be the most potent of the three in stimulating the activity of sirtuins, a class of NAD+-dependent enzymes linked to longevity and health benefits. scienceblog.comnih.gov
Safety and Tolerability Profile: A significant advantage of NR over NA is its safety profile regarding a common side effect. High doses of NA are known to cause an uncomfortable cutaneous flushing (redness, warmth, and itching), which often limits its use. mdpi.comomre.co In contrast, NR does not cause this flushing effect. nih.gov While NAM also avoids the flushing effect, some research suggests potential hepatotoxicity at very high doses, a concern not typically associated with NR in clinical trials. mdpi.com This favorable tolerability profile makes NR a more suitable candidate for high-dose supplementation in research settings. nih.gov
Table 2: Comparison of NAD+ Precursors in Research Models
| Feature | Nicotinamide Riboside (NR) | Nicotinamide (NAM) | Nicotinic Acid (NA) |
| NAD+ Boosting Efficacy | Superior to NAM and NA in preclinical models. scienceblog.comworldpharmanews.com | Less effective than NR, more effective than NA. scienceblog.comworldpharmanews.com | Least effective of the three at equivalent doses. scienceblog.comworldpharmanews.com |
| Sirtuin Activation | Most potent activator of the three precursors. scienceblog.com | Less potent than NR. scienceblog.com | Less potent than NR. scienceblog.com |
| Flushing Side Effect | No | No | Yes, common and dose-limiting. omre.co |
| Metabolic Pathway | Utilizes the direct Nicotinamide Riboside Kinase (NRK) pathway. nih.gov | Part of the salvage pathway, can inhibit sirtuins at high concentrations. | Utilizes the Preiss-Handler pathway. nih.gov |
Comparison with Nicotinamide Mononucleotide (NMN) in Research Models
Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) are both prominent precursors to Nicotinamide Adenine Dinucleotide (NAD+), a coenzyme essential for cellular metabolism and a multitude of physiological processes. semanticscholar.org While structurally similar, a key distinction is the presence of an additional phosphate (B84403) group on the NMN molecule, which makes it larger than NR. semanticscholar.orgthekurzweillibrary.com This structural difference has led to research into their respective mechanisms of cellular uptake and conversion to NAD+.
One area of scientific discussion revolves around the entry of these precursors into cells. Some research suggests that due to its larger size, NMN must first be converted to NR by the extracellular enzyme CD73 to cross the cell membrane. consensus.appelsevierpure.com Once inside the cell, NR is then re-converted back to NMN by nicotinamide riboside kinase (NRK) enzymes before its final conversion to NAD+. semanticscholar.orgnih.gov However, other studies have identified a specific transporter for NMN, known as Slc12a8, which is highly expressed in the small intestine of mice, suggesting a direct uptake mechanism for NMN in certain tissues. consensus.appnih.gov This indicates that the preferred uptake pathway may vary by tissue type. thekurzweillibrary.com
Once intracellular, NR is a direct substrate for NRK1 and NRK2, which phosphorylate it to form NMN. chromadex.com NMN is then the immediate precursor to NAD+, requiring only one subsequent enzymatic step for its conversion. thekurzweillibrary.com This positions NMN one step further down the NAD+ synthesis pathway compared to NR. tandfonline.com
Both NR and NMN have been demonstrated in various research models to effectively increase NAD+ levels. semanticscholar.orgresearchgate.net Studies in mammalian cells have shown that NR can increase NAD+ levels significantly. semanticscholar.org Similarly, supplementation with NMN has been found to increase NAD+ biosynthesis in numerous preclinical studies, impacting a range of physiological functions. nih.gov While both are effective, the debate continues regarding which precursor is more efficient. Some studies suggest that since NMN may need to be converted to NR for cellular entry in some tissues, NR could be considered a more direct precursor in those contexts. semanticscholar.orgnih.gov Conversely, the existence of a dedicated NMN transporter in other tissues and its closer position to NAD+ in the intracellular synthesis pathway are points in favor of NMN's efficiency. nih.govuiowa.edu
It is important to note that direct head-to-head comparative studies in humans are still emerging, and the relative efficacy of NR and NMN may be tissue-specific. thekurzweillibrary.com
Table 1: Comparison of Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN)
| Feature | Nicotinamide Riboside (NR) | Nicotinamide Mononucleotide (NMN) |
|---|---|---|
| Molecular Structure | Smaller molecule | Larger molecule with an added phosphate group semanticscholar.orgthekurzweillibrary.com |
| Cellular Uptake | Enters cells via equilibrative nucleoside transporters (ENTs) consensus.app | Can be converted to NR to enter cells; also has a specific transporter (Slc12a8) in some tissues consensus.appnih.gov |
| Intracellular Conversion | Converted to NMN by NRK enzymes semanticscholar.org | Directly converted to NAD+ thekurzweillibrary.com |
| Position in NAD+ Pathway | Two steps from NAD+ | One step from NAD+ thekurzweillibrary.comtandfonline.com |
| Efficacy | Demonstrated to increase NAD+ levels in various models semanticscholar.org | Shown to effectively boost NAD+ biosynthesis nih.gov |
Relative Potency and Mechanisms Compared to Dihydronicotinamide Riboside (NRH)
Dihydronicotinamide Riboside (NRH), a reduced form of Nicotinamide Riboside, has emerged in research as a particularly potent precursor to NAD+. semanticscholar.org Studies have consistently demonstrated that NRH can increase cellular and tissue NAD+ concentrations more rapidly and to a greater extent than both NR and NMN. semanticscholar.orgthekurzweillibrary.com In cultured mammalian cells, NRH has been observed to increase NAD+ levels by 2.5 to 10-fold within a short period, significantly surpassing the effects of NR and NMN at equivalent concentrations. semanticscholar.org
The mechanism of action for NRH differs from that of NR. While NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form NMN, NRH follows a distinct metabolic pathway. researchgate.net NRH is converted to dihydronicotinamide mononucleotide (NMNH) by the enzyme adenosine (B11128) kinase (AK). researchgate.net This pathway is independent of the NRK enzymes required for NR metabolism. Following this, NMNH is converted to NADH, which is then oxidized to NAD+. researchgate.net Like NR, NRH is thought to enter cells through equilibrative nucleoside transporters (ENTs). nih.govresearchgate.net
In vivo studies in animal models have further substantiated the high potency of NRH. When administered to mice, NRH led to substantially greater increases in NAD+ concentrations in tissues such as the liver and kidney compared to equivalent doses of NR and NMN. semanticscholar.org For instance, one study reported that NRH increased liver NAD+ concentration by 540%, whereas NR and NMN produced increases of 132% and 149%, respectively. semanticscholar.org
While the potency of NRH is a significant area of interest, it is also noted that as a reduced compound, NRH is sensitive to oxygen and moisture, which may have implications for its stability. nih.govuiowa.edu
Table 2: Comparison of Nicotinamide Riboside (NR) and Dihydronicotinamide Riboside (NRH)
| Feature | Nicotinamide Riboside (NR) | Dihydronicotinamide Riboside (NRH) |
|---|---|---|
| Form | Oxidized form | Reduced form nih.gov |
| Potency | Effective NAD+ precursor | More potent NAD+ precursor, leading to higher and faster increases in NAD+ semanticscholar.orgthekurzweillibrary.com |
| Metabolic Pathway | Converted to NMN by NRK1/2 enzymes researchgate.net | Converted to NMNH by adenosine kinase (AK), independent of NRK enzymes researchgate.net |
| Cellular Transport | Equilibrative nucleoside transporters (ENTs) | Equilibrative nucleoside transporters (ENTs) nih.govresearchgate.net |
| In Vivo Efficacy | Increases tissue NAD+ levels | Produces substantially larger increases in tissue NAD+ at equivalent doses semanticscholar.org |
Research on Bioavailability and Metabolism in Human Systems
Clinical research has established that orally administered Nicotinamide Riboside is bioavailable in humans, leading to a dose-dependent increase in the whole blood NAD+ metabolome. researchgate.netuiowa.edu Human clinical trials have demonstrated that single oral doses of 100 mg, 300 mg, and 1,000 mg of NR result in corresponding increases in blood NAD+ levels. thekurzweillibrary.comresearchgate.net
Long-term supplementation with NR has also been shown to be effective in sustaining elevated NAD+ levels. For example, studies have reported that daily administration of 1000 mg of NR can significantly increase steady-state whole-blood NAD+ levels, with some studies showing an increase of up to 2.7-fold after a single dose in a pilot study, and other studies showing an average increase of 100% after several days of supplementation. nih.govresearchgate.netnih.gov
The metabolism of NR in humans involves its conversion to NMN by the enzymes nicotinamide riboside kinase 1 (NRK1) and NRK2. tandfonline.com This NMN is then converted into NAD+. nih.govplos.org A notable finding in human studies is the significant increase in nicotinic acid adenine dinucleotide (NAAD) following NR supplementation. researchgate.netnih.gov NAAD, not previously thought to be a major metabolite of the NR pathway, has been identified as a sensitive biomarker of effective NAD+ repletion in humans. researchgate.netnih.gov
Pharmacokinetic studies show that minimal unmodified NR is excreted in the urine, which suggests efficient utilization and metabolism within the body. consensus.app Research also indicates that NR supplementation can increase NAD+ and its related metabolites in tissues beyond the bloodstream, including skeletal muscle. consensus.app There is also emerging evidence suggesting that NR can modulate NAD+ levels in the brain. consensus.appchromadex.com
Table 3: Summary of Human Bioavailability and Metabolism of Nicotinamide Riboside
| Parameter | Findings from Human Research |
|---|---|
| Oral Bioavailability | Efficiently absorbed, leading to dose-dependent increases in blood NAD+ consensus.appresearchgate.net |
| Effect on NAD+ Levels | Single and chronic dosing significantly increases whole blood NAD+ and the NAD+ metabolome nih.govresearchgate.netnih.gov |
| Metabolic Pathway | Converted to NMN by NRK1/2, then to NAD+. Also leads to the formation of NAAD tandfonline.comresearchgate.net |
| Tissue Distribution | Increases NAD+ metabolites in blood, skeletal muscle, and potentially the brain consensus.appchromadex.com |
| Excretion | Minimal excretion of unmodified NR, indicating high utilization consensus.app |
| Gut Microbiome Interaction | Potential for conversion to nicotinamide in the gut, which is then absorbed plos.orgnih.gov |
Future Research Directions and Unaddressed Scientific Questions
Elucidation of Undiscovered Mechanisms and Novel Pathways of Action
The primary mechanism of action for nicotinamide (B372718) riboside involves its conversion to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs), subsequently leading to NAD+ synthesis. plos.orgnih.gov This pathway is central to its role in cellular metabolism and energy production. rsc.org However, the influence of the triflate counter-ion on this core mechanism remains largely uninvestigated. Future research must focus on whether Nicotinamide Riboside Triflate follows this canonical pathway exclusively or if the triflate anion facilitates alternative or modified pathways of uptake, conversion, and NAD+ boosting.
Moreover, the discovery that the reduced form of NR (NRH) can bypass the NRK-dependent pathway highlights that our understanding of NAD+ biosynthesis is incomplete. nih.govmdpi.com It is plausible that this compound could interact with cellular components in ways that differ from other salts like nicotinamide riboside chloride. Investigating its potential interactions with cellular transporters and enzymes beyond the known NRK pathway is a critical area for future studies. Research should aim to determine if the triflate form has a differential impact on NAD+-consuming enzymes such as sirtuins and poly (ADP-ribose) polymerases (PARPs), which could unveil novel mechanisms of action. medchemexpress.comnih.gov
Optimization of Synthetic Methodologies for Scalable Research Applications
However, existing methods present challenges for scalable production for widespread research. This compound is noted to be a very hygroscopic material, which complicates its handling, purification, and storage, requiring an inert atmosphere. nih.govnih.gov Furthermore, the precursors and reagents used in its synthesis can be expensive, limiting its accessibility for large-scale studies. nih.gov
Future research should focus on developing more efficient, cost-effective, and scalable synthetic routes. This could involve exploring alternative solvents, catalysts, or purification techniques, such as solvent-assisted mechanochemistry, which has been successfully applied to other ribosylated NAD+ precursors. nih.gov Optimization would aim to improve yield, reduce the number of steps, and result in a more stable, less hygroscopic final product, thereby facilitating its broader use in research applications.
| Synthetic Step | Reagents/Conditions | Challenges & Future Directions |
| Glycosylation | 1,2,3,5-tetra-O-acetyl-β-d-ribofuranose, Ethyl nicotinate (B505614), TMSOTf | High cost of reagents. Future work could explore cheaper triflate sources. |
| Deprotection/Ammonolysis | Methanolic ammonia (B1221849) at low temperatures (<0 °C) | Long reaction times (15-18 hours). nih.gov Research into faster deprotection methods is needed. |
| Purification & Isolation | Standard chromatographic techniques | Product is highly hygroscopic and difficult to isolate as a solid. nih.govnih.gov Development of non-chromatographic or crystallization-based purification of a more stable form is a key goal. |
Advanced In Vivo and In Vitro Model Development for Specific Pathologies
Research using nicotinamide riboside has employed a variety of in vitro and in vivo models to study its effects on a range of pathologies. In vitro, NR has been studied in cell lines such as C2C12, Hepa1.6, and HEK293 to investigate its impact on NAD+ levels. medchemexpress.com It has also been used in models of oxidative stress and fibrosis in human trabecular meshwork cells. nih.gov
In vivo studies have utilized transgenic mouse models of Alzheimer's disease, where NR was shown to reduce cognitive deterioration. medchemexpress.com Other animal models have been used to study its effects on high-fat diet-induced metabolic abnormalities, cardiac ischemia-reperfusion injury, and cisplatin-induced acute kidney injury. nih.govmedchemexpress.comresearchgate.net
While these studies establish a strong precedent for the utility of NR in disease models, there is a significant gap in research that specifically utilizes the triflate salt. Future research should involve the systematic evaluation of this compound in these established models to compare its efficacy and potency against other NR salts. Developing new and more refined models, for instance, organoid cultures or patient-derived xenografts, could provide more nuanced insights into how this compound specifically impacts human pathologies.
Long-Term Efficacy and Safety Studies in Research Cohorts and Animal Models
The long-term safety and efficacy of Nicotinamide Riboside, primarily as the chloride salt, have been investigated in multiple animal and human studies. nih.gov A 90-day toxicology study in rats established a no-observed-adverse-effect level (NOAEL) of 300 mg/kg/day. nih.gov Human clinical trials have also found NR to be well-tolerated at various doses, with no significant differences in adverse events compared to placebo groups. nih.govconsensus.app
However, there is a distinct lack of published long-term efficacy and safety data specifically for the triflate form of nicotinamide riboside in any research cohort or animal model. This represents a critical unaddressed scientific question. Future research must include comprehensive, long-duration studies in animal models to determine the safety profile of chronic administration of this compound. These studies should assess a full range of physiological and toxicological parameters to establish a NOAEL for the triflate salt. Such data are essential before considering its use in more extensive or long-term preclinical research applications.
Exploration of Synergistic Therapeutic Strategies with Other Compounds
The potential for nicotinamide riboside to work synergistically with other compounds is an emerging area of research. For instance, studies have investigated the combination of NR with resveratrol (B1683913), with the rationale that resveratrol may enhance the effects of NR on sirtuin activity. youtube.com Another study fabricated nanocrystal microspheres combining NR with resveratrol for improved oral delivery and bioavailability to protect against cardiac injury in mice. nih.gov
These preliminary findings open the door for future investigations focused specifically on this compound. It is crucial to explore whether the triflate salt exhibits different synergistic properties. Research should be designed to test combinations of this compound with a variety of compounds, including antioxidants, anti-inflammatory agents, and other metabolic modulators. The goal would be to identify combinations that produce enhanced effects in cellular or animal models of disease, potentially leading to more effective research strategies.
| Compound Combination | Rationale for Synergy | Potential Research Model |
| This compound + Resveratrol | Resveratrol may enhance sirtuin activation by NR. youtube.com | Models of age-related metabolic or cardiovascular disease. |
| This compound + Antioxidants (e.g., N-acetylcysteine) | Combatting oxidative stress from multiple angles. | In vitro models of oxidative damage; in vivo models of neurodegeneration. nih.gov |
| This compound + other NAD+ Precursors (e.g., NMN, Nicotinamide) | Potentially activating different aspects of the NAD+ salvage pathway. | Cellular bioenergetics studies; models of acute metabolic stress. |
Development of Enhanced Delivery Systems for Research Models and Targeted Approaches
The efficacy of orally administered NAD+ precursors can be limited by issues such as stability in circulation and bioavailability in target tissues. nih.govnih.gov this compound's hygroscopic nature presents an additional challenge for formulation and delivery. nih.gov Research into delivery systems is therefore a critical future direction.
Innovations in this area include the development of nanocrystal self-assembled microspheres for dual delivery of NR and resveratrol, which improved NAD+ bioavailability in mice. nih.gov Another approach could be the development of more stable derivatives, such as the borate (B1201080) derivative of NR, which shows increased stability while releasing active NR upon consumption. nih.gov
Future research should focus on creating delivery systems specifically tailored to this compound. This could involve liposomal encapsulation, nanoparticle conjugation, or the development of prodrugs to improve its stability, oral bioavailability, and targeted delivery to specific tissues or cellular compartments. Such advanced delivery systems would be invaluable for increasing its efficacy and consistency in both in vitro and in vivo research models.
Q & A
Q. What are the established synthetic methodologies for nicotinamide riboside triflate (NRT) in preclinical research?
NRT is synthesized via a two-step process involving nucleophilic substitution and reduction. For example, β-nicotinamide riboside triflate can be prepared by reacting triacetylated nicotinamide riboside with triflic anhydride under anhydrous conditions, followed by deprotection . Another method reduces NRT in aqueous solution (50 mM potassium phosphate, pH 8.6) using sodium dithionite (0.80 eq) to produce dihydronicotinamide riboside (NRH), with purification via C-18 resin . These protocols emphasize strict temperature control and inert atmospheres to mitigate NRT’s hygroscopicity .
Q. How is this compound utilized as a precursor in the synthesis of dihydronicotinamide riboside (NRH)?
NRT serves as a key intermediate in NRH synthesis due to its triflate group’s leaving ability, which facilitates nucleophilic reduction. In one approach, NRT undergoes reduction with sodium dithionite, yielding NRH with >90% purity after C-18 resin purification . However, scalability is limited by NRT’s high cost, instability, and the need for food-grade alternatives (e.g., β-nicotinamide riboside chloride) .
Q. What analytical techniques are recommended for characterizing the purity and stability of NRT?
High-resolution mass spectrometry (HRMS) and NMR are critical. For example, HRMS of NRT derivatives shows peaks at m/z 410.06 ([M]) and 259.0 (base peak) , while NMR in DO reveals distinct signals at δ = 170.84 (carbonyl) and 98.19 (anomeric carbon) . Stability studies require lyophilized storage at -20°C under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. What are the key challenges in scaling up NRH synthesis using NRT, and how can these be methodologically addressed?
Scaling NRT-based synthesis faces three hurdles: (1) NRT’s hygroscopicity, requiring anhydrous handling; (2) triflate anion toxicity, limiting translational applications; and (3) high costs (~$500/g). To address these, researchers have shifted to β-nicotinamide riboside chloride (NRCl) as a precursor, which is commercially available, food-grade, and yields enantiomerically pure NRH via direct reduction .
Q. How does the hygroscopic nature of NRT influence experimental design in longitudinal studies?
NRT’s hygroscopicity demands rigorous environmental controls, including glove-box handling, desiccant storage, and real-time moisture monitoring via Karl Fischer titration. Studies exceeding 24 hours require lyophilization to prevent decomposition, with stability validated via HPLC-UV (λ = 260 nm) .
Q. In comparative studies, how do bioactivity outcomes of NRH derived from NRT differ from those synthesized via β-NRCl?
NRH from NRT often contains α/β-anomer mixtures, whereas β-NRCl yields enantiopure β-NRH, which shows superior NAD boosting in vitro (2.5-fold increase vs. 1.8-fold for mixed isomers) . This discrepancy underscores the need for chiral HPLC (e.g., Chiralpak IG-3 column) to verify anomeric purity in preclinical models .
What methodological frameworks (e.g., PICO, FINER) are appropriate for formulating research questions on NRT’s role in NAD+^++ biosynthesis?
The PICO framework (Population: in vitro hepatocytes; Intervention: NRT-derived NRH; Comparison: NRCl-derived NRH; Outcome: NAD levels) ensures structured hypothesis testing . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide ethical design, such as avoiding triflate anion exposure in human trials .
Data Contradiction and Reproducibility
Q. How can researchers resolve discrepancies between in vitro NAD+^++ enhancement by NRT-derived NRH and in vivo clinical trials using nicotinamide riboside (NR)?
While NRH (from NRT) shows potent NAD elevation in vitro (e.g., 50% increase in HepG2 cells), clinical trials using NR (1,000 mg/day) report modest NAD boosts (~30% in muscle) . This gap may arise from NRH’s poor oral bioavailability, necessitating pharmacokinetic studies comparing intravenous vs. oral administration .
Methodological Best Practices
Q. What guidelines ensure rigorous reporting of preclinical studies using NRT?
Follow NIH preclinical guidelines: disclose NRT batch numbers, storage conditions, and purity assays (e.g., HPLC retention time ≥99%). For animal studies, specify NAD measurement methods (e.g., LC-MS/MS vs. enzymatic assays) to enable cross-study comparisons .
Q. How can researchers optimize experimental designs to mitigate batch-to-batch variability in NRT synthesis?
Implement quality-by-design (QbD) principles: (1) Define critical process parameters (CPPs) like reaction temperature (±2°C) and pH (±0.1); (2) Use design-of-experiments (DoE) to model yield vs. CPPs; (3) Validate via accelerated stability testing (40°C/75% RH for 14 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
